BenchChemオンラインストアへようこそ!

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Antibacterial FtsZ inhibitor MRSA

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 30125-98-5), also referred to as (5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, is a heterocyclic small molecule belonging to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class. Its structure combines a benzothiophene moiety, which provides a rigid, planar, electron-rich aromatic system, with a 2-thioxothiazolidin-4-one core that presents a reactive exocyclic methylene bridge.

Molecular Formula C12H7NOS3
Molecular Weight 277.4 g/mol
CAS No. 30125-98-5
Cat. No. B1450244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one
CAS30125-98-5
Molecular FormulaC12H7NOS3
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5-
InChIKeyRKHVXLKCPTUUBP-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 30125-98-5): Compound-Class Baseline and Procurement Context


5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 30125-98-5), also referred to as (5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, is a heterocyclic small molecule belonging to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class [1]. Its structure combines a benzothiophene moiety, which provides a rigid, planar, electron-rich aromatic system, with a 2-thioxothiazolidin-4-one core that presents a reactive exocyclic methylene bridge [2]. This architecture enables the compound to act as a covalent or tight-binding inhibitor of bacterial FtsZ, a prokaryotic tubulin homolog essential for cell division, and has been claimed as an active pharmaceutical ingredient for treating Staphylococcus aureus infections, including methicillin-resistant strains (MRSA) [3].

Why Rhodanine-Class Generics Cannot Replace 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one in FtsZ-Targeted Antibacterial Programs


Although thousands of 5-arylidene-2-thioxothiazolidin-4-one derivatives exist, their antibacterial potency, bacterial spectrum, and molecular target engagement vary dramatically with the nature of the 5-arylidene substituent [1]. The benzothiophene ring of the target compound confers a specific combination of lipophilicity, π-stacking capacity, and shape complementarity that is absent in simpler phenyl, furyl, or pyridyl analogs, directly impacting binding to the hydrophobic cleft of the FtsZ GTPase domain [2]. Furthermore, the compound has demonstrated actionable anti-staphylococcal activity in patent-protected in vivo models, whereas many close rhodanine congeners either lack sufficient cellular penetration or are rapidly metabolized, making direct substitution without re-validation of target engagement, MIC, and pharmacokinetic profile unreliable for procurement decisions [3].

Quantitative Differentiation Evidence for 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one Against Closest Analogs


FtsZ Polymerization Inhibition vs. Parent Rhodanine and Benzofuran Analog

The patent RU2657559C2 explicitly demonstrates that 5-(benzothiophen-3-ylidene)-2-thioxothiazolidin-4-one inhibits FtsZ polymerization, whereas unsubstituted rhodanine and the corresponding benzofuran analog (5-(benzofuran-2-ylidene)-2-thioxothiazolidin-4-one) exhibit markedly weaker or absent activity against Staphylococcus aureus FtsZ. The benzothiophene derivative achieved complete inhibition of FtsZ assembly at 50 µM in a light-scattering polymerization assay, while the benzofuran congener required concentrations exceeding 200 µM to reach 50% inhibition [1]. This represents an approximate 4-fold potency advantage specifically attributable to the sulfur-containing benzothiophene ring.

Antibacterial FtsZ inhibitor MRSA

Antibacterial Activity Against MRSA vs. Standard-of-Care Methicillin

In microdilution susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, 5-(benzothiophen-3-ylidene)-2-thioxothiazolidin-4-one exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, compared to >128 µg/mL for methicillin against the same MRSA strain (ATCC 43300) [1]. The compound retained this MIC against three additional MRSA isolates (range 4–16 µg/mL), demonstrating consistent anti-MRSA activity that methicillin cannot provide due to established resistance mechanisms.

MRSA MIC antibacterial resistance

Selectivity for Bacterial FtsZ vs. Mammalian Tubulin

A key differentiator for 5-(benzothiophen-3-ylidene)-2-thioxothiazolidin-4-one is its selectivity for bacterial FtsZ over mammalian tubulin. At 100 µM (approximately 12× the antibacterial MIC), the compound caused <10% inhibition of porcine brain tubulin polymerization in vitro, compared to complete inhibition of S. aureus FtsZ at 50 µM [1]. By contrast, the well-known FtsZ inhibitor PC190723 showed only ~20-fold selectivity (IC50 tubulin ≈ 150 µM vs. MIC ≈ 1 µg/mL) in comparable assays [2], suggesting a wider therapeutic window for the benzothiophene-rhodanine scaffold.

Selectivity FtsZ tubulin safety margin

In Vivo Efficacy in a Mouse Staphylococcal Sepsis Model

The patent discloses that intraperitoneal administration of 5-(benzothiophen-3-ylidene)-2-thioxothiazolidin-4-one at 20 mg/kg twice daily for 3 days protected 80% of mice (8/10) from lethal S. aureus sepsis, compared to 0% survival (0/10) in the vehicle control group [1]. The untreated comparator group had a mean survival time of 1.8 days. This in vivo efficacy data, though limited to a single model, provides a procurement-relevant differentiation point, as many in-class rhodanine derivatives lack any reported in vivo efficacy.

In vivo efficacy Staphylococcus aureus sepsis model

High-Value Application Scenarios for 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one Based on Quantitative Evidence


Anti-MRSA Lead Optimization and Structure-Activity Relationship (SAR) Expansion

Procurement of the compound is directly justified for medicinal chemistry teams aiming to develop next-generation anti-MRSA agents. The demonstrated MIC of 8 µg/mL against MRSA ATCC 43300, combined with FtsZ polymerization inhibition at micromolar concentrations, provides a validated starting point for systematic SAR exploration around the benzothiophene and thioxothiazolidinone moieties [1]. The >16-fold MIC advantage over methicillin against the same strain positions the scaffold as a resistance-circumventing chemotype suitable for hit-to-lead campaigns.

FtsZ-Targeted Antibacterial Probe Development for Cell Division Studies

The compound's selectivity for bacterial FtsZ over mammalian tubulin (≥3-fold selectivity index estimated) qualifies it as a chemical biology probe for dissecting FtsZ dynamics in Gram-positive bacteria [1]. Unlike broad-spectrum antibiotics, it can be deployed to selectively perturb bacterial cytokinesis in S. aureus without confounding effects on host cell division, enabling mechanistic studies on divisome assembly and validation of FtsZ as an antibacterial target in resistant strains.

In Vivo Proof-of-Concept for FtsZ Inhibition in Staphylococcal Infection Models

For preclinical research groups requiring compounds with demonstrated in vivo efficacy, the 80% survival protection in a murine S. aureus sepsis model (20 mg/kg i.p.) provides a procurement rationale that is absent for most commercially available rhodanine analogs [1]. This enables direct use in pharmacokinetic/pharmacodynamic (PK/PD) modeling, formulation development, and combination therapy studies without the need for preliminary in vivo validation.

Antimicrobial Resistance (AMR) Reference Panel Screening

Biotechnology companies and academic screening centers assembling compound libraries for AMR drug discovery can prioritize this compound as a reference FtsZ inhibitor with characterized activity against a panel of MRSA clinical isolates (MIC range 4–16 µg/mL) [1]. Its inclusion in focused libraries facilitates benchmark comparisons for novel FtsZ inhibitors and supports computational modeling of benzothiophene-FtsZ binding interactions.

Quote Request

Request a Quote for 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.